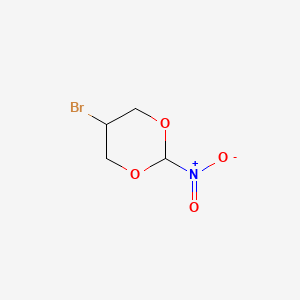
5-Bromo-2-nitro-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-1,3-dioxane typically involves the reaction of 2-bromo-2-nitropropane-1,3-diol with acetone in the presence of boron fluoride etherate. The reaction is carried out by rapidly adding boron fluoride etherate to a solution of 2-bromo-2-nitropropane-1,3-diol in acetone, followed by stirring for a short period .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 5-Bromo-2-nitro-1,3-dioxane undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
5-Bromo-2-nitro-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis processes.
Medicine: Its antimicrobial properties make it useful in developing treatments for infections caused by bacteria and fungi.
作用機序
The primary mechanism of action of 5-Bromo-2-nitro-1,3-dioxane involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity. This inhibition prevents microbial growth and proliferation. The compound’s mode of action is similar to that of bronopol, another antimicrobial agent .
類似化合物との比較
Bronopol (2-bromo-2-nitropropan-1,3-diol): Shares a similar mechanism of action and antimicrobial properties.
Chlorhexidine: Another antimicrobial agent used in medical and industrial applications.
Triclosan: A widely used antibacterial and antifungal agent.
Uniqueness: 5-Bromo-2-nitro-1,3-dioxane is unique due to its specific structure, which allows it to be effective in a wide pH range and against a broad spectrum of microorganisms. Its stability and effectiveness as a preservative in various formulations make it a valuable compound in both research and industry .
特性
CAS番号 |
144208-23-1 |
|---|---|
分子式 |
C4H6BrNO4 |
分子量 |
212.00 g/mol |
IUPAC名 |
5-bromo-2-nitro-1,3-dioxane |
InChI |
InChI=1S/C4H6BrNO4/c5-3-1-9-4(6(7)8)10-2-3/h3-4H,1-2H2 |
InChIキー |
HQUNRTKPVPUNTG-UHFFFAOYSA-N |
正規SMILES |
C1C(COC(O1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
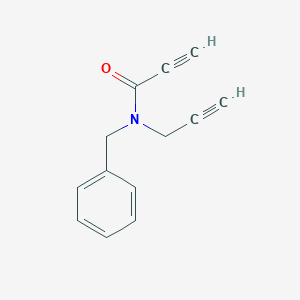
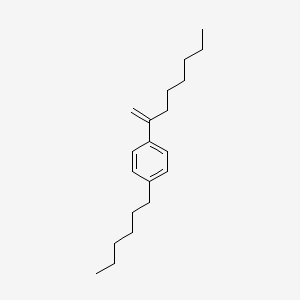
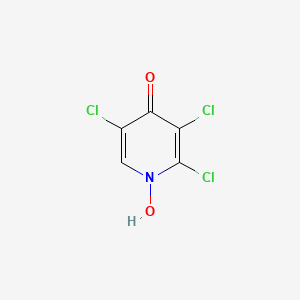
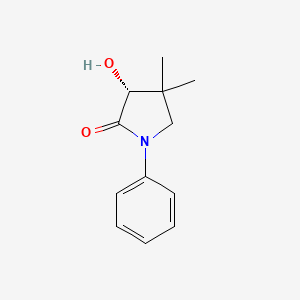
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)

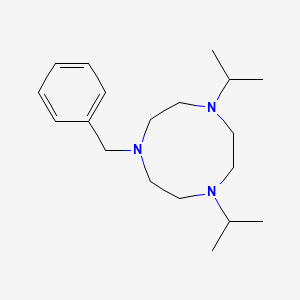
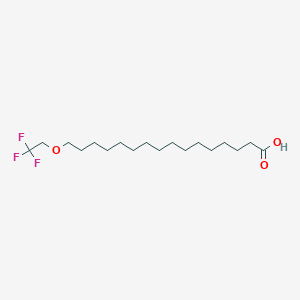
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)

![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
